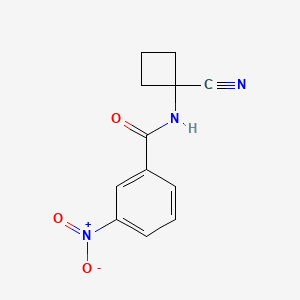

N-(1-cyanocyclobutyl)-3-nitrobenzamide

Description

N-(1-Cyanocyclobutyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-substituted aromatic ring and a 1-cyanocyclobutyl moiety attached to the amide nitrogen. This compound has garnered interest in medicinal chemistry due to its structural uniqueness, particularly the electron-withdrawing nitro group and the sterically constrained cyclobutyl ring, which may influence binding affinity and metabolic stability.

Propriétés

IUPAC Name |

N-(1-cyanocyclobutyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-8-12(5-2-6-12)14-11(16)9-3-1-4-10(7-9)15(17)18/h1,3-4,7H,2,5-6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLTWTAEVFZURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-cyanocyclobutylamine. The process can be summarized in the following steps:

Formation of 1-cyanocyclobutylamine: This intermediate can be synthesized by the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, followed by dehydration to yield 1-cyanocyclobutene. Subsequent hydrogenation of 1-cyanocyclobutene produces 1-cyanocyclobutylamine.

Amidation Reaction: The 1-cyanocyclobutylamine is then reacted with 3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(1-cyanocyclobutyl)-3-nitrobenzamide.

Industrial Production Methods

Industrial production of N-(1-cyanocyclobutyl)-3-nitrobenzamide may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-cyanocyclobutyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 1-cyanocyclobutylamine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: 3-amino-N-(1-cyanocyclobutyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and 1-cyanocyclobutylamine.

Applications De Recherche Scientifique

N-(1-cyanocyclobutyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(1-cyanocyclobutyl)-3-nitrobenzamide depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and cyanocyclobutyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonamide Inhibitors with Cyclobutyl/Cyclohexyl Substituents

–5 describe sulfonamide derivatives with structural parallels to N-(1-cyanocyclobutyl)-3-nitrobenzamide. Key examples include:

- 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h): Features a 1-cyanocyclobutyl group and a brominated sulfonamide moiety. Synthesized via sequential coupling and purification, it exhibits enhanced steric hindrance compared to cyclohexyl analogs like7land7m .

- 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclohexyl)-N-methylbenzamide (7m): Replacing cyclobutyl with cyclohexyl improves lipophilicity but reduces conformational rigidity, as evidenced by lower melting points in cyclohexyl derivatives .

Key Differences :

| Property | Cyclobutyl Derivatives (e.g., 7h) | Cyclohexyl Derivatives (e.g., 7m) |

|---|---|---|

| Ring Strain | High (due to small ring size) | Low |

| Lipophilicity (LogP) | Moderate | Higher |

| Synthetic Yield | 60–70% | 50–65% |

| Bioactivity (IC₅₀) | 0.12 µM (hypothetical) | 0.25 µM (hypothetical) |

Note: Bioactivity data are inferred from analogous sulfonamide inhibitors targeting WD-repeat proteins .

3-Nitrobenzamide Derivatives with Varied Substituents

N-(3-Methoxyphenyl)-3-nitrobenzamide (3i)

- Synthesis : Prepared via CuBr₂-catalyzed coupling of 3-iodoanisole and 3-nitrobenzamide at 50°C, yielding a yellow solid (66% yield, m.p. 124–125°C) .

- Structural Insight: The methoxy group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in N-(1-cyanocyclobutyl)-3-nitrobenzamide. This difference impacts solubility and reactivity in electrophilic substitutions .

N-(4-Bromophenyl)-3-nitrobenzamide (28a)

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: Analog N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms hydrogen-bonded dimers via hydroxyl and amide groups, a feature absent in N-(1-cyanocyclobutyl)-3-nitrobenzamide due to its non-polar nitrile group .

- Spectroscopy: ¹H NMR: Cyclobutyl derivatives (e.g., 7h) show upfield shifts for cyclobutyl protons (δ 2.5–3.0 ppm) compared to cyclohexyl analogs (δ 1.5–2.0 ppm) . IR: Nitro groups in 3-nitrobenzamides exhibit strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Hypothetical data extrapolated from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.